N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 42417-70-9
VCID: VC0554308
InChI: InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C29H46N2O6
Molecular Weight: 518.69

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

CAS No.: 42417-70-9

Cat. No.: VC0554308

Molecular Formula: C29H46N2O6

Molecular Weight: 518.69

* For research use only. Not for human or veterinary use.

N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid - 42417-70-9

Specification

CAS No. 42417-70-9
Molecular Formula C29H46N2O6
Molecular Weight 518.69
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Standard InChI Key VTIXCSIGDUSBDL-ZOWNYOTGSA-N
SMILES CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Nomenclature

The compound N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid represents a protected amino acid derivative with significant importance in peptide chemistry. This chemical entity is commonly abbreviated as Z-N-Me-Asp(OtBu)-OH DCHA in the scientific literature, where Z represents the benzyloxycarbonyl protecting group, Me refers to the methyl group, Asp denotes aspartic acid, OtBu indicates the tert-butyl ester protection, and DCHA stands for dicyclohexylamine . The compound is registered under multiple CAS numbers, primarily 200341-08-8 and 42417-70-9, reflecting different registration entries in chemical databases .

From a structural perspective, this compound can be described as a salt formed between a protected aspartic acid derivative and dicyclohexylamine, which contributes to its stability and handling properties. The full IUPAC name highlights the stereochemistry at the alpha carbon of aspartic acid with the (2S) designation, confirming its L-configuration that mirrors the naturally occurring amino acid .

Alternative Names and Identifiers

The compound is recognized by several alternative names in chemical databases and commercial catalogs, reflecting its complex structure and various applications:

Identifier TypeValue
Common NameZ-N-Me-Asp(OtBu)-OH DCHA
CAS Registry Numbers200341-08-8, 42417-70-9
Alternative NameDicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoate
Full Chemical NameL-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-,4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine(1:1)
InChIKeyVTIXCSIGDUSBDL-ZOWNYOTGSA-N
PubChem CID56777375

These multiple identifiers facilitate cross-referencing across different chemical databases and ensure proper identification in research publications and commercial contexts .

Structural Characteristics

The target compound exhibits a complex molecular architecture that consists of two distinct components: a protected aspartic acid derivative and dicyclohexylamine. This structural complexity contributes to its specialized functions in chemical synthesis and biological applications.

Molecular Composition

The compound possesses a molecular formula of C29H46N2O6, which can be further divided into C17H23NO6 for the protected aspartic acid component and C12H23N for the dicyclohexylamine counterion . This composition yields a molecular weight of 518.7 g/mol, placing it in the medium-sized molecular weight range among pharmaceutical intermediates . The compound's structure includes several functional groups that contribute to its chemical reactivity and applications in peptide synthesis.

Structural Elements and Functional Groups

The protected aspartic acid portion contains several key structural elements:

  • An L-aspartic acid backbone with the natural (S) stereochemistry at the alpha carbon position

  • A benzyloxycarbonyl (Z) group protecting the alpha-amino function

  • N-methylation of the alpha-amino group, creating a tertiary amide

  • A tert-butyl ester protecting the side-chain carboxyl group

  • A free alpha-carboxyl group that forms a salt with dicyclohexylamine

The dicyclohexylamine component consists of two cyclohexyl rings connected to a nitrogen atom, forming a secondary amine that serves as a counterion to stabilize the carboxylate in the protected aspartic acid .

Physical and Chemical Properties

The compound possesses a unique set of physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValueSignificance
Molecular Weight518.7 g/molAffects diffusion, solubility, and handling
Hydrogen Bond Donors2Influences intermolecular interactions
Hydrogen Bond Acceptors7Affects solubility and binding properties
Rotatable Bond Count11Indicates conformational flexibility
Topological Polar Surface Area105 ŲRelevant for membrane permeability
Defined Atom Stereocenter Count1Important for biological activity
Complexity567Indicates synthetic challenge

These properties collectively determine the compound's behavior in various chemical environments and its potential interactions with biological targets .

Synthesis and Production Methods

The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves multiple steps that require precise control of reaction conditions to ensure stereochemical integrity and high yield.

Synthetic Pathways

The preparation of this compound typically begins with L-aspartic acid and proceeds through several protection and modification steps. The general synthetic route involves:

  • Protection of the side-chain carboxyl group of L-aspartic acid using tert-butyl esterification

  • Introduction of the benzyloxycarbonyl (Z) group to protect the alpha-amino function

  • N-methylation of the protected amino group to form N-methyl aspartic acid

  • Formation of the dicyclohexylamine salt to stabilize the final product

This stepwise approach ensures selective modification of functional groups and preservation of the stereochemistry at the alpha carbon position.

Reaction Conditions and Reagents

The synthesis requires careful control of reaction conditions to achieve high yield and purity:

Synthetic StepReagentsConditionsNotes
tert-Butyl Esterificationtert-Butyl alcohol, H2SO4 or Isobutene, H2SO40-25°C, 24-48hSelective protection of side-chain carboxyl
Z-Group IntroductionBenzyl chloroformate, NaHCO30-5°C, aqueous/organic biphasicProtection of alpha-amino group
N-MethylationCH3I, K2CO3 or NaH, CH3IDMF, 0-25°C, 12-24hFormation of tertiary amide
DCHA Salt FormationDicyclohexylamine, Organic solventRoom temperatureCrystallization and purification

The specific conditions may vary depending on the scale of production and desired purity of the final product.

Industrial Production Considerations

On an industrial scale, the synthesis may be optimized for efficiency and cost-effectiveness:

  • Bulk synthesis employs larger quantities of starting materials under controlled conditions

  • Purification techniques such as crystallization or chromatography are scaled up accordingly

  • Quality control measures ensure consistent purity and stereochemical integrity

  • Process optimization aims to minimize waste and maximize yield

These industrial considerations become particularly important when the compound is required in larger quantities for pharmaceutical or research applications.

Chemical Reactivity Profile

The compound's reactivity is largely determined by its various functional groups and their accessibility for chemical transformations.

Common Reaction Types

The protected aspartic acid derivative can participate in several types of chemical reactions:

  • Deprotection reactions: Removal of protective groups under specific conditions

  • Coupling reactions: Formation of peptide bonds with other amino acids or peptides

  • Hydrolysis reactions: Cleavage of ester or amide bonds under aqueous conditions

These reaction types are fundamental to the compound's utility in peptide synthesis and other applications in organic chemistry.

Deprotection Chemistry

The selective removal of protective groups is a critical aspect of the compound's chemistry:

Protective GroupDeprotection ConditionsResulting Product
Z Group (Cbz)H2, Pd/C or HBr/AcOHFree secondary amine
tert-Butyl EsterTrifluoroacetic acid (TFA)Free side-chain carboxyl
DCHA SaltAqueous acid washFree carboxylic acid

The selective deprotection allows for controlled exposure of reactive functional groups for subsequent transformations.

Peptide Coupling Reactions

In peptide synthesis, the compound can be activated for coupling through various methods:

  • Carbodiimide-mediated coupling (EDC, DCC) activates the carboxyl group

  • HOBt or HOAt additives reduce racemization during coupling

  • HBTU, HATU, or other coupling reagents facilitate efficient amide bond formation

These coupling strategies enable the incorporation of the protected aspartic acid derivative into larger peptide structures with high efficiency and stereochemical control.

Applications in Chemical Research

The compound finds extensive use in various research domains, particularly in peptide chemistry and drug development.

Role in Peptide Synthesis

As a building block in peptide synthesis, the compound offers several advantages:

  • The N-methyl group provides conformational constraints in peptides, influencing their secondary structure

  • The protected side-chain allows for orthogonal deprotection strategies

  • The preformed DCHA salt enhances stability during storage and handling

  • The L-configuration matches naturally occurring aspartic acid in proteins

These properties make it valuable for the synthesis of complex peptides with specific structural requirements.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents:

  • N-methylated aspartic acid residues appear in several bioactive peptides

  • The controlled reactivity allows for selective modification during drug synthesis

  • The stereochemical purity contributes to the biological activity of final products

These applications highlight the compound's importance in medicinal chemistry and drug discovery.

Research Tool in Biochemistry

Beyond synthetic applications, the compound may serve as a research tool:

  • As a standard for analytical methods in amino acid analysis

  • For studying N-methylation effects on peptide structure and function

  • In the development of new protective group strategies for complex molecules

These research applications extend the compound's utility beyond its direct synthetic uses.

Structural Analysis and Characterization

The structural characterization of the compound relies on various analytical techniques that provide complementary information about its molecular composition and arrangement.

Spectroscopic Properties

Multiple spectroscopic methods can be employed for characterization:

Analytical TechniqueKey ObservationsDiagnostic Value
1H NMRSignals for aromatic protons (Z-group), N-methyl, tert-butyl, and cyclohexyl protonsConfirms structure and purity
13C NMRCarbonyl carbons, aromatic carbons, alpha-carbon, tert-butyl, and cyclohexyl carbonsVerifies carbon framework
IR SpectroscopyCarbonyl stretching bands, N-H stretching, C-O stretchingIdentifies functional groups
Mass SpectrometryMolecular ion and fragmentation patternConfirms molecular weight

These complementary techniques provide a comprehensive structural profile of the compound .

X-Ray Crystallography

X-ray crystallographic analysis would reveal:

  • The absolute configuration at the stereocenter

  • Intramolecular hydrogen bonding patterns

  • Crystal packing arrangements and intermolecular interactions

  • Precise bond lengths and angles

Such detailed structural information would be valuable for understanding the compound's behavior in solid state and solution .

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